molecular formula C9H11BrF2S B12438354 2-Bromo-5-(1,1-difluoropentyl)thiophene CAS No. 249758-79-0

2-Bromo-5-(1,1-difluoropentyl)thiophene

Cat. No.: B12438354
CAS No.: 249758-79-0
M. Wt: 269.15 g/mol
InChI Key: DUUXTQLDVCAQBU-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,1-difluoropentyl)thiophene is an organosulfur compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the second position and a 1,1-difluoropentyl group at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1,1-difluoropentyl)thiophene can be achieved through several methods. One common approach involves the bromination of thiophene followed by the introduction of the 1,1-difluoropentyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent introduction of the 1,1-difluoropentyl group can be achieved through a Grignard reaction or a similar organometallic coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,1-difluoropentyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-(1,1-difluoropentyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,1-difluoropentyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropentyl groups can influence its binding affinity and selectivity for these targets. In materials science, its electronic properties are leveraged to enhance the performance of organic semiconductors and other electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(1,1-difluoropentyl)thiophene is unique due to the presence of both a bromine atom and a 1,1-difluoropentyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

249758-79-0

Molecular Formula

C9H11BrF2S

Molecular Weight

269.15 g/mol

IUPAC Name

2-bromo-5-(1,1-difluoropentyl)thiophene

InChI

InChI=1S/C9H11BrF2S/c1-2-3-6-9(11,12)7-4-5-8(10)13-7/h4-5H,2-3,6H2,1H3

InChI Key

DUUXTQLDVCAQBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(S1)Br)(F)F

Origin of Product

United States

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